1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Description

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated derivative of 1,3-butadiene, where four hydrogen atoms at positions 1 and 4 are replaced with deuterium (²H), and the molecule adopts the E (trans) configuration. Its chemical formula is C₄D₄H₄, with a molecular weight of 60.12 g/mol (accounting for isotopic substitution). This compound is primarily utilized as a mechanistic probe in chemical reactions due to the kinetic isotope effect (KIE) imparted by deuterium, which alters reaction pathways and activation energies .

Structure

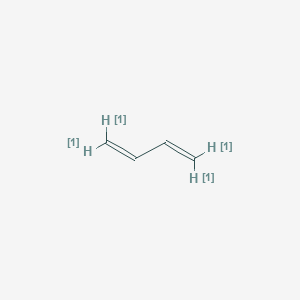

2D Structure

Properties

IUPAC Name |

1,1,4,4-tetraprotiobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-ASABIGESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(=CC=C([1H])[1H])[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10545-58-1 | |

| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Homolytic Addition of Deuterium Iodide

The reaction begins with the addition of deuterium iodide to 1,3-butadiene under controlled conditions. Butadiene is condensed into a reaction vessel, and DI is introduced at low temperatures (-25°C). The mixture is allowed to react spontaneously, forming 1-iodo-4-deutero-2-butene (CH₂ICH=CHCD₂). This intermediate retains the trans-configuration of the original diene, ensuring stereochemical fidelity in the final product.

Key Reaction Parameters:

-

Temperature : -25°C to prevent side reactions.

-

Reagent Ratio : Excess DI ensures complete addition across the double bond.

-

Catalyst : None required; reaction proceeds via radical intermediates under homolytic conditions.

Deiodination with Zinc Dust and Deuterium Oxide

The iodinated intermediate undergoes dehalogenation using zinc dust in the presence of deuterium oxide (D₂O) . This step replaces the iodine atoms with deuterium, yielding the tetradeuterated product:

Process Optimization:

-

Reaction Duration : 2–4 hours under reflux.

-

Isotopic Purity : Repeated washing with D₂O minimizes proton contamination.

-

Yield : ~50% after purification via fractional distillation.

Isotopic Purity and Structural Validation

Ensuring high isotopic purity (>99% deuterium incorporation) is paramount. The following analytical techniques are employed:

Mass Spectrometry (MS)

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Absence of signals at δ 5.0–5.5 ppm (vinyl protons) confirms deuteration at terminal positions.

-

¹³C NMR : Chemical shifts at δ 120–125 ppm (sp² carbons) align with the (E)-configuration.

Industrial Production Considerations

Scaling the synthesis requires addressing volatility and reactivity challenges:

Catalytic Deuteration

Large-scale deuteration employs palladium catalysts and D₂ gas under high pressure (5–10 atm). This method enhances deuteration efficiency but risks over-reduction of the diene.

Industrial Parameters:

Purification Techniques

-

Fractional Distillation : Separates tetradeuterated product from partially deuterated byproducts.

-

Gas Chromatography : Achieves >99.5% purity for research-grade material.

Data Tables

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| DI Addition | DI, -25°C, 2 h | 70 | 85 |

| Deiodination | Zn, D₂O, reflux | 50 | 99 |

| Distillation | Vigreux column, 8 mmHg | 45 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- undergoes several types of chemical reactions, including:

Polymerization: It can polymerize to form polybutadiene, a synthetic rubber.

Hydrohalogenation: Reaction with hydrogen halides to form halogenated derivatives.

Oxidation: Oxidative reactions to form epoxides and other oxygenated products.

Common Reagents and Conditions

Polymerization: Catalysts such as Nd(Oi-Pr)3/Mg(n-Bu)2 are used for trans-1,4-selective polymerization.

Hydrohalogenation: Hydrogen halides like HCl or HBr are used under controlled conditions.

Oxidation: Oxidizing agents such as peroxides or molecular oxygen in the presence of catalysts.

Major Products Formed

Polymerization: Polybutadiene with high trans-1,4 content.

Hydrohalogenation: Halogenated butadiene derivatives.

Oxidation: Epoxides and other oxygenated compounds.

Scientific Research Applications

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is used in various scientific research applications, including:

Chemistry: Studying reaction mechanisms and kinetics due to its unique isotopic labeling.

Biology: Investigating metabolic pathways and enzyme interactions.

Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

Industry: Producing specialized polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- involves its interaction with molecular targets through its conjugated diene system. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting molecular pathways and targets .

Comparison with Similar Compounds

Biological Activity

1,3-Butadiene (BD) is a colorless gas that is primarily used in the production of synthetic rubber and plastics. The compound 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated analogue of BD. This article explores the biological activity of this compound, focusing on its carcinogenic potential, metabolic pathways, and effects on human health based on diverse research findings.

Carcinogenicity

1,3-Butadiene is classified as a known human carcinogen. Epidemiological studies have established a strong association between occupational exposure to BD and increased risks of various cancers, particularly leukemia and lymphatic cancers. Notable findings include:

- Increased Cancer Risk : A cohort study of workers in the styrene-butadiene rubber industry revealed elevated risks for lymphosarcoma and reticulosarcoma .

- Leukemia Incidence : Long-term exposure to BD was linked to excess deaths from leukemia among workers in high-exposure plants .

Table 1: Summary of Epidemiological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Cohort Study | Increased risk of lymphosarcoma | |

| Case-Control Study | Strong association with leukemia | |

| Follow-Up Study | Dose-response relationship for leukemia |

Metabolism and Mechanisms

The biological activity of 1,3-butadiene is largely attributed to its metabolic conversion into reactive epoxides that interact with cellular macromolecules. The primary metabolites include:

- 1,2-Epoxy-3-butene (EB)

- 1,2:3,4-Diepoxybutane (DEB)

- 3,4-Epoxy-1,2-butanediol (EB-diol)

These metabolites exhibit varying degrees of mutagenicity; DEB is particularly noted for its high mutagenic potency . The mechanisms by which BD induces carcinogenesis involve:

- DNA Adduct Formation : BD metabolites form adducts with DNA, leading to mutations in proto-oncogenes and tumor suppressor genes .

- Species-Specific Differences : Mice metabolize BD more efficiently than rats, resulting in higher levels of epoxide formation and associated carcinogenic effects .

Table 2: Metabolite Potency Comparison

| Metabolite | Relative Mutagenic Potency |

|---|---|

| 1,2-Epoxybutene (EB) | 1 |

| 1,2:3,4-Diepoxybutane (DEB) | 100 |

| 3,4-Epoxy-1,2-butanediol | 0.2 |

Case Studies

Several case studies have illustrated the biological effects of BD exposure:

- Occupational Exposure : Workers exposed to BD showed significant increases in biomarkers indicative of genetic damage. Hemoglobin adducts were used to assess exposure levels and correlated with mutation frequencies at the hprt locus .

- Animal Studies : Inhalation studies in rodents demonstrated tumor formation across multiple organ systems. The types of tumors observed included hemangiosarcomas and lung tumors in mice .

Health Effects

The health implications of BD exposure extend beyond cancer risk. Research indicates that BD can also induce:

Q & A

Basic Research Questions

Q. How is 1,1,4,4-tetradeutero-(E)-1,3-butadiene synthesized, and what are the challenges in achieving isotopic purity?

- Methodological Answer : Synthesis typically involves catalytic deuteration or deuterium exchange reactions. For example, acid-catalyzed dehydration of deuterated 1,3-butanediol precursors (e.g., using D₂O or deuterated acids) can yield the target compound. Key challenges include minimizing isotopic scrambling and ensuring regioselective deuteration. Techniques like gas chromatography-mass spectrometry (GC-MS) are critical for verifying isotopic purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and isotopic labeling of 1,1,4,4-tetradeutero-(E)-1,3-butadiene?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) is essential for confirming deuteration positions and stereochemistry. Infrared (IR) spectroscopy identifies vibrational shifts due to deuterium substitution. Mass spectrometry (MS) validates molecular weight and isotopic distribution. Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. How does deuteration affect the thermodynamic properties of 1,3-butadiene, such as solubility or hydration free energy?

- Methodological Answer : Hydration free energy and solubility can be measured using calorimetry or phase-equilibrium experiments. Deuterated compounds often exhibit slight differences in these properties due to isotopic mass effects. For example, experimental corrections for 1,3-butadiene’s hydration free energy (as noted in FreeSolv database updates) highlight the need for precise measurement protocols .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reaction kinetics of deuterated 1,3-butadiene in Diels-Alder or polymerization reactions?

- Methodological Answer : KIEs can be quantified by comparing rate constants (k_H/k_D) for deuterated vs. non-deuterated compounds. Computational studies (e.g., density functional theory) model transition states to predict isotopic effects. Experimental validation via stopped-flow kinetics or isotopic tracing in reaction pathways is critical .

Q. What methodologies track the metabolic fate of deuterated 1,3-butadiene in mammalian systems?

- Methodological Answer : Isotopic labeling combined with LC-MS/MS analyzes metabolites like epoxybutene derivatives. In vivo studies using rodent models measure deuterium retention in blood, urine, or tissues. Cross-species comparisons (e.g., mice vs. rats) assess metabolic pathway variations, as species-specific epoxide hydrolase activity affects detoxification .

Q. How can deuterium labeling elucidate mechanisms in catalytic processes involving 1,3-butadiene?

- Methodological Answer : Isotopic labeling in homogeneous catalysis (e.g., telomerization or carbonylation) identifies active intermediates via kinetic profiling. Operando spectroscopy (e.g., DRIFTS-MS) tracks deuterium incorporation during reaction cycles. Studies on MgO-SiO₂ catalysts for ethanol-to-butadiene conversion demonstrate how isotopic tracing clarifies acid-base site interactions .

Q. What experimental designs assess interspecies differences in the toxicokinetics of deuterated 1,3-butadiene?

- Methodological Answer : Comparative toxicokinetic studies involve exposing multiple species (e.g., mice, rats, primates) to deuterated butadiene and measuring uptake, distribution, and excretion rates. Mechanistic models integrate in vitro liver microsome data (epoxidation rates) with in vivo biomarker analysis (e.g., hemoglobin adducts) to predict human health risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.